2-Acetylquinoxaline
Overview
Description
2-Acetylquinoxaline is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential in COVID-19 Treatment : A study by Abdelli et al. (2020) focused on screening natural compounds, including 2-Acetylquinoxaline derivatives, as potential inhibitors of the angiotensin-converting enzyme 2 (ACE2), a receptor for SARS-CoV-2. This research indicates the potential application of these compounds in COVID-19 treatment strategies.
Synthesis and Structural Studies : Research by Sarodnick et al. (2003) explored the synthesis of new heterocyclic compounds starting from this compound. This study contributes to the understanding of the structural aspects and synthesis pathways of quinoxaline derivatives.
Antitubercular Activity : A study by Jaso et al. (2003) synthesized and evaluated a series of 2-acetyl and 2-benzoyl quinoxaline derivatives for their antituberculosis activity. This research highlights the potential use of these compounds in developing new antitubercular agents.
Photochemical Reactions Study : An electron spin resonance spectroscopy study conducted by Wang and Feng (1989) investigated the photochemical reactions of 2-methyl-3-acetylquinoxaline. This research provides insights into the stability of nitroxide radicals as products of photochemical reactions.
Safety and Hazards
Future Directions
Quinoxaline derivatives have shown potential in various fields due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests that there are many potential future directions for the research and development of 2-Acetylquinoxaline and other quinoxaline derivatives .
Mechanism of Action
Target of Action
2-Acetylquinoxaline is a nitrogen-containing heterocyclic compound . It has been found to interact with several targets, including acetylcholinesterase (AChE) and vascular endothelial growth factor receptor-2 (VEGFR-2) . These targets play crucial roles in various biological processes. AChE is an enzyme that terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine, while VEGFR-2 is a key receptor in vasculogenesis and angiogenesis .
Mode of Action
This compound inhibits the activity of AChE, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway, leading to enhanced cholinergic transmission .
Pharmacokinetics
It has been suggested that quinoxaline derivatives show promising predicted drug-likeness and blood-brain barrier (bbb) permeation .
Result of Action
The inhibition of AChE by this compound can lead to enhanced cholinergic transmission, which may have implications for conditions such as Alzheimer’s disease . The interaction with VEGFR-2 could potentially influence angiogenesis, which is relevant to conditions such as cancer .
Biochemical Analysis
Biochemical Properties
2-Acetylquinoxaline interacts with various biomolecules in biochemical reactions. It is a part of quinoxaline derivatives that have been synthesized and evaluated as new acetylcholinesterase inhibitors . These derivatives showed potent inhibitory activity against acetylcholinesterase .
Cellular Effects
The effects of this compound on cells are significant. Quinoxaline derivatives, including this compound, have shown potent inhibitory activity against acetylcholinesterase, which plays a crucial role in nerve signal transmission . This suggests that this compound may influence cell function by affecting signal transmission pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For instance, it is involved in the inhibition of acetylcholinesterase, an enzyme crucial for nerve signal transmission . This interaction can lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
Given its role in inhibiting acetylcholinesterase, it is plausible that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its role as an acetylcholinesterase inhibitor
Properties
IUPAC Name |
1-quinoxalin-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-7(13)10-6-11-8-4-2-3-5-9(8)12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGILLQQUULMJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455348 | |
Record name | 2-Acetylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25594-62-1 | |
Record name | 1-(2-Quinoxalinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25594-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ACETYLQUINOXALINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the outcome of reacting 2-acetylquinoxaline with Lawesson's reagent?
A1: According to the research, treating this compound with Lawesson's reagent yields a 1,3,2-oxaphospholane 2-sulfide []. This reaction suggests a potential pathway for modifying the this compound structure and exploring its potential applications in organic synthesis.
Q2: The research mentions quinoxalin-2-yl-ethane- and -ethene-1,2-dithiols. What is the significance of these compounds?
A2: These compounds were synthesized as part of a study investigating model systems related to the cofactor of oxomolybdoenzymes []. These enzymes are involved in various biological processes, including detoxification and energy metabolism. Studying these model compounds can provide insights into the structure and function of these essential enzymes.
Q3: Is there any information about the analytical techniques used to characterize this compound and its derivatives in these studies?
A3: While the provided research doesn't delve into the specifics of characterizing this compound itself, it highlights the use of GC-MS for identifying and quantifying mequindox and its related concomitants []. This technique could potentially be employed for characterizing this compound as well. Additionally, the research mentions using LC-ESI/LTQ and LC-ESI/ITTOF for identifying mequindox metabolites [], showcasing advanced analytical techniques relevant to studying similar compounds.
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